molecular formula C24H15ClN2O5 B15151080 2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate

Cat. No.: B15151080
M. Wt: 446.8 g/mol
InChI Key: SJMKYOQIIMMNFW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a nitrophenyl group, an oxoethyl group, a chloro group, and a phenylquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Friedel-Crafts Acylation: Formation of the oxoethyl group.

    Chlorination: Introduction of the chloro group to the quinoline ring.

    Coupling Reaction: Formation of the ester linkage between the phenylquinoline and the nitrophenyl-oxoethyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 8-chloro-2-phenylquinoline-4-carboxylic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The presence of the nitrophenyl and chloro groups may enhance the compound’s ability to bind to specific targets and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylate: Lacks the nitrophenyl and chloro groups.

    8-Chloro-2-phenylquinoline-4-carboxylate: Lacks the nitrophenyl and oxoethyl groups.

    2-(4-Nitrophenyl)-2-oxoethyl quinoline-4-carboxylate: Lacks the chloro group.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate is unique due to the combination of the nitrophenyl, oxoethyl, chloro, and phenylquinoline moieties. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C24H15ClN2O5

Molecular Weight

446.8 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 8-chloro-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C24H15ClN2O5/c25-20-8-4-7-18-19(13-21(26-23(18)20)15-5-2-1-3-6-15)24(29)32-14-22(28)16-9-11-17(12-10-16)27(30)31/h1-13H,14H2

InChI Key

SJMKYOQIIMMNFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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